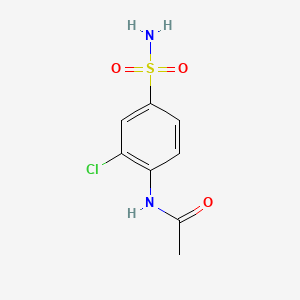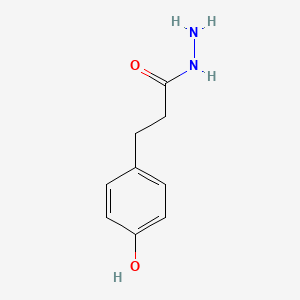
3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butansäure
Übersicht
Beschreibung
3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid, also known as 3M2B, is an organic compound that has been extensively studied in recent years due to its potential applications in various scientific and medical fields. 3M2B is a derivative of isoindole, a type of heterocyclic compound that has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has also been used in the synthesis of other compounds, such as those used in drug discovery.
Wissenschaftliche Forschungsanwendungen
Proteomforschung
Diese Verbindung wird in der Proteomforschung eingesetzt, wo sie als Reagenz oder Kontrolle bei der Untersuchung der Proteinexpression und -funktion dienen kann. Ihre einzigartige Struktur ermöglicht die Untersuchung von Proteininteraktionen und die Identifizierung neuartiger Proteinmodifikationen .
Organische Synthese
Im Bereich der organischen Synthese wird dieses Molekül häufig als Zwischenprodukt verwendet. Es kann an verschiedenen chemischen Reaktionen teilnehmen, um komplexe Moleküle zu erzeugen, die für die Entwicklung neuer Pharmazeutika und Materialien unerlässlich sind .
Behandlung des myelodysplastischen Syndroms
Die Verbindung wurde als potenzielle Behandlung für das mit 5q-Deletion assoziierte myelodysplastische Syndrom (del(5q)-MDS) identifiziert. Diese Anwendung ist besonders wichtig, da sie eine direkte therapeutische Verwendung der Verbindung in der Medizin darstellt .
Analytische Chemie
In der analytischen Chemie kann diese Verbindung als Standard- oder Referenzmaterial verwendet werden. Ihre klar definierte Struktur und ihre Eigenschaften machen sie für die Kalibrierung von Instrumenten und die Validierung analytischer Methoden geeignet .
Chromatographie und Massenspektrometrie
Die Verbindung findet Anwendung in der Chromatographie und Massenspektrometrie als Probe oder Standard. Sie hilft bei der Trennung, Identifizierung und Quantifizierung von Komponenten in einer Mischung, was für die Qualitätskontrolle und Forschung entscheidend ist .
Kontrollierte Umgebung und Reinraumlösungen
Aufgrund ihrer Reinheit und ihres gut charakterisierten Charakters wird diese Verbindung in kontrollierten Umgebungen und Reinraumlösungen verwendet. Sie dient als Benchmark, um die Wirksamkeit von Reinigungsverfahren zu testen und das Fehlen von Verunreinigungen sicherzustellen .
Komplexationsstudien
Forscher verwenden diese Verbindung in Komplexationsstudien, um zu verstehen, wie sie mit anderen Molekülen interagiert. Dies ist wichtig für die Synthese neuer Verbindungen und die Entwicklung von Wirkstofffreisetzungssystemen .
Biopharma-Produktion
Schließlich könnte diese Verbindung in der Biopharma-Produktion bei der Synthese von pharmazeutischen Wirkstoffen (APIs) oder als Baustein für komplexere Arzneimittel verwendet werden .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . The nature of these interactions often involves the binding of the compound to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the signaling pathways involved in cell migration and proliferation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with MMPs results in the inhibition of these enzymes, thereby affecting the degradation of extracellular matrix components . This binding interaction is crucial for its role in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.
Metabolic Pathways
3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can affect the metabolic flux and levels of certain metabolites . These interactions are essential for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding these processes is important for determining its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in modulating cellular processes and biochemical pathways.
Eigenschaften
IUPAC Name |
3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(2)11(13(16)17)14-7-9-5-3-4-6-10(9)12(14)15/h3-6,8,11H,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULAETYRRYJIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179655 | |
| Record name | 1,3-Dihydro-α-(1-methylethyl)-1-oxo-2H-isoindole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501179655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101004-93-7 | |
| Record name | 1,3-Dihydro-α-(1-methylethyl)-1-oxo-2H-isoindole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101004-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-α-(1-methylethyl)-1-oxo-2H-isoindole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501179655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



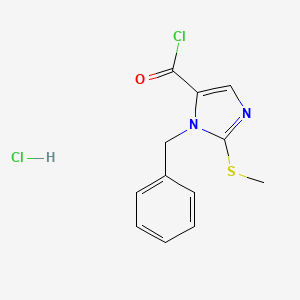

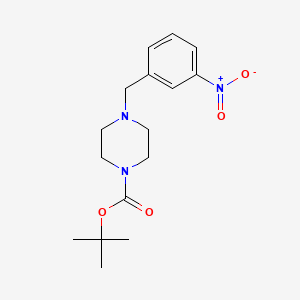
![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)
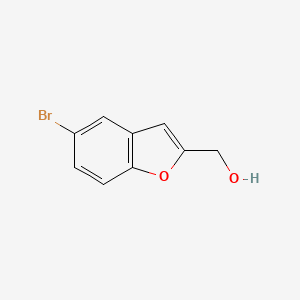
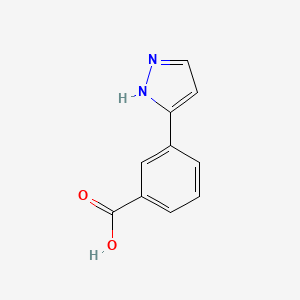
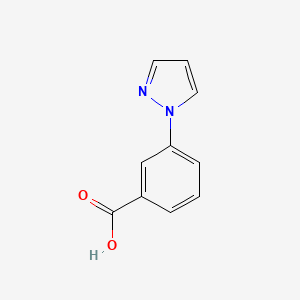
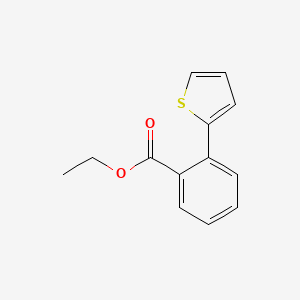
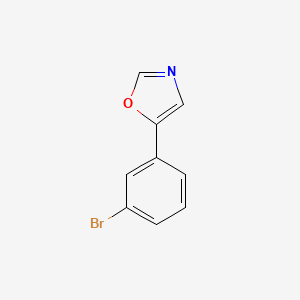
![1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1273754.png)
